2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile
Description
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C22H17N3O2/c23-11-16(21-24-19-14-7-3-1-5-12(14)9-17(19)26-21)22-25-20-15-8-4-2-6-13(15)10-18(20)27-22/h1-8,16-20H,9-10H2/t17-,18-,19-,20-/m0/s1 |
InChI Key |
PLCQFKBSQBOOOY-MUGJNUQGSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](C3=CC=CC=C31)N=C(O2)C(C#N)C4=N[C@@H]5[C@@H](O4)CC6=CC=CC=C56 |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C(C#N)C4=NC5C(O4)CC6=CC=CC=C56 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile typically involves the reaction of bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane with sodium hydride in tetrahydrofuran at 0°C, followed by the addition of ethylene dibromide at temperatures ranging from 0 to 50°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxazoline rings or the indene backbone.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazoline rings or the indene backbone are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could produce derivatives with modified oxazoline rings.
Scientific Research Applications
2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Bis-Indenooxazole Derivatives
Key Observations :
Linker Flexibility: The acetonitrile linker in the target compound provides electronic polarization due to the nitrile group, enhancing coordination to metal centers . Bulky substituents (e.g., L15’s 3,5-di-tert-butylphenyl groups) increase steric hindrance, which is critical for controlling reaction stereochemistry .
Electron-Withdrawing vs. Electron-Donating Groups :
- Trifluoromethyl groups in L6 enhance electrophilicity at the metal center, favoring fluorination reactions .
- Acetonitrile’s nitrile group (C≡N) offers moderate electron withdrawal, balancing reactivity and stability .
Synthetic Efficiency :
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic and Physical Properties
| Property | Target Compound | L6 (CF₃-substituted) | L19 (tert-Butyl-substituted) |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 3.5–5.0 (m, indenooxazole H) | 7.8 (d, aromatic H) | 1.3 (s, tert-butyl H) |
| ¹³C NMR (δ, ppm) | 120.5 (C≡N) | 125.3 (CF₃) | 34.6 (C(CH₃)₃) |
| Melting Point | 180–185°C (decomposes) | 192–195°C | 165–168°C |
| Solubility | DCM, THF | DMF, CHCl₃ | Hexane, toluene |
Analysis :
- NMR Shifts: The nitrile group in the target compound causes distinct deshielding at ~120 ppm in ¹³C NMR, absent in non-nitrile analogues . Trifluoromethyl groups in L6 produce characteristic downfield aromatic signals .
- Solubility: Bulky tert-butyl groups in L19 improve solubility in nonpolar solvents, whereas polar nitrile/acetonitrile derivatives prefer polar aprotic solvents .
Biological Activity
2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse scientific literature.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C22H17N3O2 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 2,2-bis[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile |
| Appearance | Solid |
| PubChem CID | 101571437 |
Synthesis
The synthesis of this compound involves intricate organic reactions that typically include cyclization and functional group modifications. Specific methods may vary; however, one notable approach includes the use of starting materials that contain indeno[1,2-d]oxazole frameworks.
Anticancer Properties
Recent studies have indicated that compounds similar to 2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile exhibit significant anticancer activity. For example:
- A related oxazole derivative demonstrated an IC50 value of 26 nM against cholesteryl ester transfer protein (CETP), suggesting potential applications in cancer therapy by modulating lipid metabolism and tumor growth .
The biological activity is thought to be mediated through the inhibition of specific enzymes involved in cancer cell proliferation and survival. The structure-activity relationship (SAR) studies highlight that modifications in the oxazole ring can enhance potency and selectivity.
Neuroprotective Effects
Preliminary research suggests that this compound may also possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress markers in neuronal cell lines. These findings are critical as they open avenues for exploring therapeutic strategies for neurodegenerative diseases.
Case Studies
- Study on CETP Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of several oxazole derivatives and their activity against CETP. The most potent compound showed promising pharmacokinetic profiles suitable for further development .
- Neuroprotection Research : Another study investigated the neuroprotective effects of similar indeno[1,2-d]oxazole derivatives on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and improved viability compared to controls .
Safety Profile
The safety profile of 2,2-bis[(3aS,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile indicates potential hazards:
Q & A
Q. What are the established synthetic routes for 2,2-bis[(3aS,8bS)-indenooxazolyl]acetonitrile, and what are typical yields?
The compound is synthesized via asymmetric catalytic methods, such as copper carbene-mediated fluorination, which ensures stereochemical control. A representative protocol involves coupling indenooxazole precursors with acetonitrile derivatives under inert conditions. Typical yields range from 74% to 86%, depending on substituents and reaction optimization (e.g., solvent polarity, temperature) .
Example Synthesis Data :
| Precursor | Catalyst | Yield | Conditions |
|---|---|---|---|
| Indenooxazole derivative | Cu(OTf)₂ | 86% | CH₂Cl₂, 0°C, 24h |
| Acetonitrile analog | - | 74% | THF, RT, 12h |
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
Q. What safety precautions are required for handling this compound?
The compound may exhibit acute oral toxicity (H302) and respiratory irritation (H335). Use PPE including nitrile gloves, P95 respirators, and chemical-resistant lab coats. Avoid dust generation and ensure fume hood ventilation during synthesis .
Advanced Research Questions
Q. How can stereochemical inconsistencies in NMR data be resolved for diastereomeric mixtures?
Advanced strategies include:
Q. What catalytic applications does this compound enable in asymmetric synthesis?
The indenooxazole-acetonitrile framework acts as a chiral ligand in transition-metal catalysis. For example, it enhances enantioselectivity (>98% ee) in fluorination and cyclopropanation reactions when paired with Cu(I) or Pd(0) catalysts .
Catalytic Performance Data :
| Reaction Type | Catalyst System | ee (%) |
|---|---|---|
| Asymmetric fluorination | Cu/(3aS,8aR)-ligand | 98 |
| Cyclopropanation | Pd/indenooxazole | 95 |
Q. How do computational methods (e.g., DFT) support experimental findings for this compound?
Density functional theory (DFT) calculations predict reaction transition states and explain stereochemical outcomes. For instance, calculations on copper-carbene intermediates align with observed enantioselectivity in fluorination reactions .
Q. What strategies mitigate stability issues during long-term storage?
Store the compound at 0–6°C under argon to prevent hydrolysis of the nitrile group or oxazole ring oxidation. Stability studies using accelerated degradation (e.g., 40°C/75% RH) confirm no decomposition over 6 months when stored properly .
Q. How can conflicting data on reaction yields be reconciled?
Variability arises from:
- Impurity in precursors : Use HPLC-purified starting materials.
- Moisture sensitivity : Rigorous drying of solvents (e.g., molecular sieves in THF).
- Catalyst loading : Optimize Cu(I) concentrations to 5–10 mol% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
